molecular formula C15H20N2O3S B2418203 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1351621-95-8

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2418203
CAS RN: 1351621-95-8
M. Wt: 308.4
InChI Key: HIUQYZUUQGULDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as CH-223191, is a selective antagonist of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a critical role in regulating gene expression in response to environmental toxins, such as dioxin and polycyclic aromatic hydrocarbons. CH-223191 has been widely used in scientific research to investigate the role of AhR in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of cyclopropene analogs of ceramide, including compounds with modifications on the cyclopropene ring and N-acyl chain length, has been reported. These compounds, including variations on hydroxyl groups, have been evaluated for their effects on dihydroceramide desaturase, an enzyme relevant in sphingolipid metabolism. This research demonstrates the utility of cyclopropyl and related structures in synthesizing enzyme inhibitors (Triola et al., 2003).
  • Studies on N-phenylcarboxylate oxalamides and their crystallization behaviors suggest that these compounds, through modifications, can significantly influence the crystallization rate and properties of materials they are introduced to. This indicates a potential application in material science and engineering to tailor the physical properties of polymers (Xu et al., 2017).

Enzymatic Activity and Drug Development

  • Polyamine analogs, including cyclopropyl-containing compounds, have shown selective cytotoxic activity through the induction of programmed cell death (PCD) in cancer cell lines. This suggests the role of such compounds in developing antitumor agents targeting specific phenotypic activities (Ha et al., 1997).
  • The development and evaluation of organotin(IV) complexes with amino acetate functionalized Schiff bases, potentially including cyclopropyl analogs, for their in vitro cytotoxicity against various human tumor cell lines. These studies highlight the potential therapeutic applications of such compounds in cancer treatment (Basu Baul et al., 2009).

Metabolic Studies and Chemical Reactions

  • The metabolism of environmental pollutants and carcinogens, including compounds with cyclopropyl groups, by enzymes such as cytochrome P450. These studies provide insight into the biochemical interactions and potential toxicological impacts of such structures (Howard et al., 1983).
  • Novel synthetic approaches to N-substituted oxalamides from nitroaryl oxirane carboxamides demonstrate the versatility of cyclopropyl and related structures in organic synthesis. These methodologies offer new routes to a range of valuable chemical entities, including potential drug intermediates (Mamedov et al., 2016).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(2-methylsulfanylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-15(20,10-7-8-10)9-16-13(18)14(19)17-11-5-3-4-6-12(11)21-2/h3-6,10,20H,7-9H2,1-2H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUQYZUUQGULDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.